molecular formula C28H41N5O6S B560487 GW280264X CAS No. 866924-39-2

GW280264X

Cat. No.: B560487
CAS No.: 866924-39-2
M. Wt: 575.725
InChI Key: SKJLITFHSZNZMQ-SGNDLWITSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

GW280264X potently blocks TACE (ADAM17) and ADAM10 . These enzymes modulate the immunogenicity of glioblastoma-initiating cells . The proliferation of GS-7 cells was significantly reduced upon treatment with this compound .

Safety and Hazards

Safety goggles with side-shields, protective gloves, and impervious clothing are recommended when handling GW280264X . It should be kept away from drains, water courses, or the soil .

Future Directions

The combination of ADAM17 inhibition with conventional chemotherapy seems to be a promising strategy to overcome chemotherapy resistance in OvCa . Tumor spheroids derived from primary tumor and ascites cells were sensitized to cisplatin treatment by GW280264X .

Relevant Papers Two papers have been published on the use of this compound . One paper discusses the impact of ADAM17 inhibition on the treatment of ovarian cancer spheroids . The other paper mentions that this compound significantly increased surface MICA/B on both SUM149 and PDX401 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW280264X involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

GW280264X undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s properties for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GW280264X

This compound is unique due to its potent and selective inhibition of both ADAM10 and ADAM17. This dual inhibition makes it a valuable tool for studying the combined roles of these enzymes in various biological processes. Additionally, its high potency and specificity make it an attractive candidate for therapeutic development .

Properties

IUPAC Name

benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O6S/c1-4-10-24(33(38)19-34)22(17-20(2)3)25(35)31-23(26(36)32-27-29-15-16-40-27)13-8-9-14-30-28(37)39-18-21-11-6-5-7-12-21/h5-7,11-12,15-16,19-20,22-24,38H,4,8-10,13-14,17-18H2,1-3H3,(H,30,37)(H,31,35)(H,29,32,36)/t22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJLITFHSZNZMQ-SGNDLWITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC(C)C)C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]([C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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